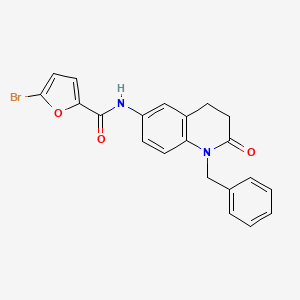

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzyl group at position 1, a ketone at position 2, and a 5-bromofuran-2-carboxamide moiety at position 5. The bromofuran group introduces electronegativity and steric bulk, which may enhance target binding or metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c22-19-10-9-18(27-19)21(26)23-16-7-8-17-15(12-16)6-11-20(25)24(17)13-14-4-2-1-3-5-14/h1-5,7-10,12H,6,11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTISBOBRSDHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

Bromofuran Moiety Addition: The bromofuran moiety is incorporated through a nucleophilic substitution reaction, where a furan derivative reacts with bromine in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the bromofuran derivative reacts with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, bases like sodium hydroxide, and solvents like dimethylformamide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted bromofuran derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

Key Compounds:

QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Structure: Features a tetrahydroquinoline core linked to a benzodioxol group via an ethanediamide bridge. Differentiation: The ethanediamide linker and benzodioxol substituent likely confer distinct hydrogen-bonding interactions compared to the bromofuran-carboxamide group in the target compound.

ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide): Structure: Indole-carboxamide scaffold with a biphenyl group. Activity: Potent dual FP-2/FP-3 inhibition, though mechanistic details remain unclear . Differentiation: The indole and biphenyl groups may enhance hydrophobic interactions, whereas the bromofuran in the target compound could improve halogen bonding or selectivity.

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide: Structure: Tetrahydroquinoline core with thiazol-oxazole-carboxamide substituents. Differentiation: The thiazol-oxazole system may alter solubility or steric hindrance relative to the bromofuran group.

Table 1: Structural and Functional Comparison

Mechanistic and Computational Insights

- QOD and ICD : Both lack resolved crystal structures, limiting structure-activity relationship (SAR) studies. Molecular dynamics (MD) simulations could clarify their dual inhibition mechanisms .

- Target Compound : The bromine atom in the furan ring may engage in halogen bonding with catalytic cysteine residues in proteases, a feature absent in QOD and ICD. This could enhance binding affinity or reduce off-target effects.

Challenges in SAR Development

- Structural Data Gap : The absence of X-ray or cryo-EM data for QOD and ICD has hindered optimization of their scaffolds . For the target compound, similar challenges may exist unless biophysical studies are prioritized.

- Metabolic Stability : The bromofuran group in the target compound may improve resistance to oxidative metabolism compared to the benzodioxol or indole groups in analogs.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which includes a tetrahydroquinoline core and a furan-derived carboxamide moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzyl group attached to a tetrahydroquinoline nucleus and a bromofuran carboxamide element. The presence of these functional groups contributes to the compound's pharmacological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt key cellular signaling pathways and metabolic processes.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially inhibiting replication and transcription processes. This property is crucial for compounds with anticancer potential.

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular responses and signaling cascades.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 8 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disrupts cell cycle |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies reported:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various experimental models:

- In Vivo Studies : A study involving mouse models of cancer showed that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

- Cellular Mechanisms : Research utilizing flow cytometry indicated that the compound induces G0/G1 phase arrest in cancer cells, suggesting its role in cell cycle regulation.

- Synergistic Effects : Combination studies with existing chemotherapeutics revealed that this compound enhances the efficacy of standard treatments while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.